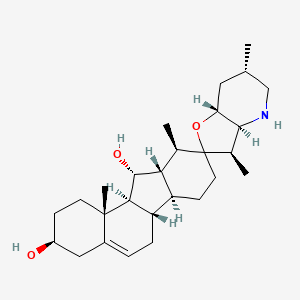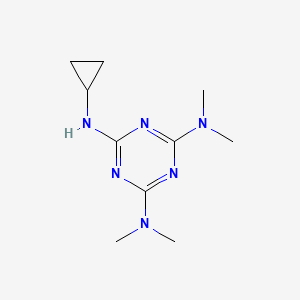
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium is a quaternary ammonium compound with a long hydrophobic alkyl chain and a hydrophilic head group. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium typically involves the quaternization of tertiary amines. One common method is the reaction of N,N-diethylethanolamine with decyl bromide under reflux conditions. The reaction proceeds as follows:
Reactants: N,N-diethylethanolamine and decyl bromide.
Conditions: Reflux in an appropriate solvent such as ethanol or acetonitrile.
Procedure: The mixture is heated under reflux until the reaction is complete, typically monitored by thin-layer chromatography (TLC).
Product Isolation: The product is isolated by filtration and purified by recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The process parameters such as temperature, pressure, and reactant concentrations are optimized to achieve high purity and yield.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The quaternary ammonium group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides (Cl^-, Br^-) or hydroxides (OH^-) can be used under mild conditions.
Major Products
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted quaternary ammonium compounds.
Applications De Recherche Scientifique
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium has diverse applications in scientific research:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its surfactant properties.
Medicine: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Industry: Utilized in formulations of detergents, emulsifiers, and antistatic agents.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium primarily involves its surfactant properties. The compound reduces surface tension and can disrupt lipid bilayers, making it effective in solubilizing hydrophobic compounds. Its molecular targets include cell membranes and proteins, where it can alter membrane permeability and protein function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-N-(2-hydroxyethyl)decan-1-aminium
- N,N-Diethyl-N-(2-hydroxyethyl)octan-1-aminium
- N,N-Diethyl-N-(2-hydroxyethyl)dodecan-1-aminium
Uniqueness
N,N-Diethyl-N-(2-hydroxyethyl)decan-1-aminium is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobic and hydrophilic properties. This balance enhances its effectiveness as a surfactant and its ability to interact with biological membranes.
Propriétés
Numéro CAS |
72255-20-0 |
|---|---|
Formule moléculaire |
C16H36NO+ |
Poids moléculaire |
258.46 g/mol |
Nom IUPAC |
decyl-diethyl-(2-hydroxyethyl)azanium |
InChI |
InChI=1S/C16H36NO/c1-4-7-8-9-10-11-12-13-14-17(5-2,6-3)15-16-18/h18H,4-16H2,1-3H3/q+1 |
Clé InChI |
GKYWDHMBFFLILN-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCC[N+](CC)(CC)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-but-2-enedioic acid;N-[(1-ethylpyrrolidin-2-yl)methyl]-4-methoxy-2-propylpyrimidine-5-carboxamide](/img/structure/B14464646.png)
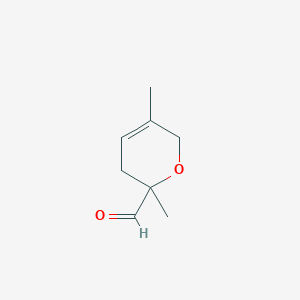
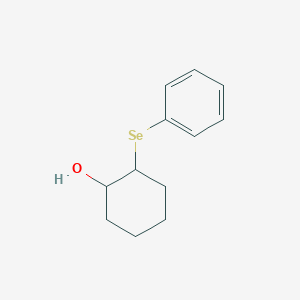
![N-[(E)-(Dimethylamino)methylidene]formamide](/img/structure/B14464676.png)
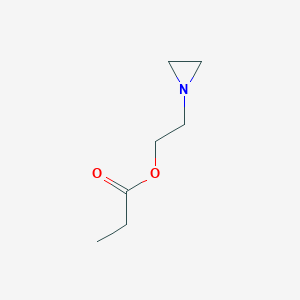
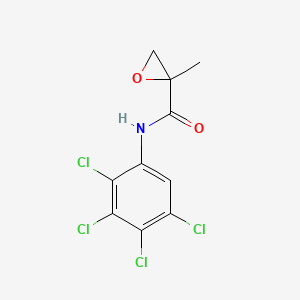
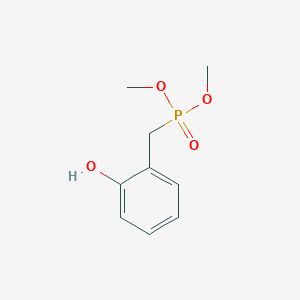
![4-[(2-Hydroxy-6-methylphenyl)methyl]-2,6-dimethylphenol](/img/structure/B14464693.png)
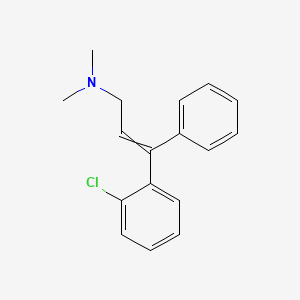

![zinc;3-[[9,10-dioxo-4-[3-(triethylazaniumyl)propylamino]anthracen-1-yl]amino]propyl-triethylazanium;tetrachloride](/img/structure/B14464706.png)
![3-[(1,2,2,6,6-Pentamethylpiperidin-4-YL)amino]propanenitrile](/img/structure/B14464726.png)
